Benzo[b]fluoranthene-d12

Catalog No.
S766251
CAS No.
93951-98-5
M.F
C20H12
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]fluoranthene-d12

CAS Number

93951-98-5

Product Name

Benzo[b]fluoranthene-d12

IUPAC Name

1,2,3,6,7,11,12,13,17,18,19,20-dodecadeuteriopentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

Molecular Formula

C20H12

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

FTOVXSOBNPWTSH-AQZSQYOVSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

Isomeric SMILES

[2H]C1=C(C(=C2C3=C4C(=C(C(=C3[2H])[2H])[2H])C5=C(C(=C(C(=C5C4=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Comprehensive Summary of Applications

b. Environmental Monitoring: PAHs, including benzo[b]fluoranthene-d12, are often present in environmental samples due to their occurrence in coal tar, asphalt, and other industrial products. Researchers use these compounds as markers for environmental pollution. Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are employed to detect and quantify benzo[b]fluoranthene-d12 in soil, water, and air samples.

c. Cancer Research: While benzo[b]fluoranthene-d12 itself is not directly used in cancer research, it serves as a model compound for studying the carcinogenic effects of PAHs. Researchers investigate its metabolism, DNA adduct formation, and mutagenic potential. Understanding these processes contributes to our knowledge of environmental carcinogens and helps develop preventive strategies.

d. Synthetic Organic Chemistry: The synthesis of benzo[b]fluoranthene-d12 and related derivatives involves strategic bond disconnections. Researchers explore novel synthetic routes to access these compounds, enabling further investigations into their properties and applications . These efforts contribute to the development of efficient synthetic methodologies.

e. Materials Science: Benzo[b]fluoranthene-d12 derivatives have been incorporated into materials for various applications. For instance, they enhance the performance of organic semiconductors in field-effect transistors (FETs) and solar cells. Researchers study their charge transport properties and stability to optimize device performance.

f. Fundamental Studies: Researchers use benzo[b]fluoranthene-d12 as a model system to explore fundamental aspects of aromaticity, molecular geometry, and electronic structure. Computational chemistry methods provide insights into its stability, reactivity, and interactions with other molecules.

Summary of Results

Quantitative data and statistical analyses depend on the specific application. For OLEDs, researchers measure emission efficiency and device performance. In environmental studies, concentrations of benzo[b]fluoranthene-d12 are quantified. In cancer research, DNA adduct levels and mutagenicity assays provide relevant data.

Benzo[b]fluoranthene-d12 is a deuterated form of benzo[b]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) characterized by its complex fused ring structure. The chemical formula for benzo[b]fluoranthene-d12 is C20H12D12, where the "D" indicates the presence of deuterium, a stable isotope of hydrogen. This compound is primarily utilized in research as a tracer or standard in analytical chemistry, particularly in studies involving environmental monitoring and the behavior of PAHs in various matrices.

  • BbF-d12 likely inherits the hazardous properties of BbF, which is a suspected carcinogen [].
  • Standard laboratory safety practices should be followed when handling BbF-d12, including wearing gloves, working in a fume hood, and avoiding inhalation and ingestion.
Typical of aromatic compounds, including:

  • Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic rings with other atoms or groups, often facilitated by electrophilic aromatic substitution mechanisms.
  • Cross-Coupling Reactions: Benzo[b]fluoranthene-d12 can engage in cross-coupling reactions, which are vital in organic synthesis for forming carbon-carbon bonds.
  • Oxidation and Reduction: The compound can undergo oxidation reactions that transform it into various metabolites, which can be studied to understand its environmental fate and biological activity .

Research indicates that benzo[b]fluoranthene and its derivatives exhibit significant biological activity. They are known to be mutagenic and carcinogenic, contributing to the formation of DNA adducts that can lead to cancer. The biological impact of benzo[b]fluoranthene-d12 specifically has been studied in the context of its use as a stable isotope to trace metabolic pathways and assess exposure levels in various biological systems .

Benzo[b]fluoranthene-d12 can be synthesized through several methods, including:

  • Deuteration of Benzo[b]fluoranthene: This process involves replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
  • Chemical Synthesis from Precursor Materials: Starting from simpler PAHs or aromatic compounds, multi-step synthetic routes can yield benzo[b]fluoranthene-d12 through cyclization and functionalization reactions.

These methods ensure that the final product retains its structural integrity while incorporating deuterium for analytical applications .

Benzo[b]fluoranthene-d12 finds its primary applications in:

  • Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying PAHs in environmental samples.
  • Environmental Monitoring: Helps trace the sources and degradation pathways of PAHs in soil, water, and biological tissues.
  • Toxicology Studies: Serves as a model compound for studying the toxicological effects of PAHs on human health and ecosystems .

Studies involving benzo[b]fluoranthene-d12 focus on its interactions with biological macromolecules and environmental components. Interaction studies often examine:

  • Binding Affinity: Assessing how well benzo[b]fluoranthene-d12 binds to proteins or nucleic acids, which is crucial for understanding its mutagenic potential.
  • Metabolic Pathways: Investigating how this compound is metabolized within organisms can provide insights into its toxicokinetics and potential health risks associated with exposure.

These studies contribute to a broader understanding of how PAHs behave in biological systems and their implications for human health .

Benzo[b]fluoranthene-d12 shares structural similarities with several other polycyclic aromatic hydrocarbons. Some notable compounds include:

Compound NameChemical FormulaUnique Features
Benzo[a]pyreneC18H12Known carcinogen; widely studied for its toxicity
Benzo[k]fluorantheneC20H12Exhibits strong mutagenic properties
ChryseneC18H12Used as a marker in environmental studies
PyreneC16H10Commonly found in fossil fuels; less toxic than others

Benzo[b]fluoranthene-d12 is unique due to its stable isotope labeling, allowing for precise tracking in analytical applications. Unlike many other PAHs, which may vary significantly in their toxicity profiles, benzo[b]fluoranthene-d12 serves primarily as a research tool rather than being directly associated with environmental or health hazards .

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Wikipedia

(~2~H_12_)Benzo[e]acephenanthrylene

Dates

Modify: 2023-08-15

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